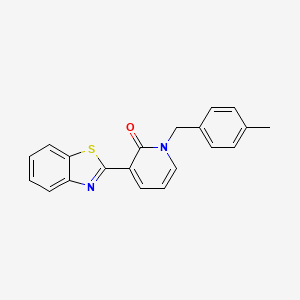

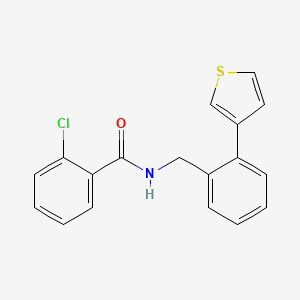

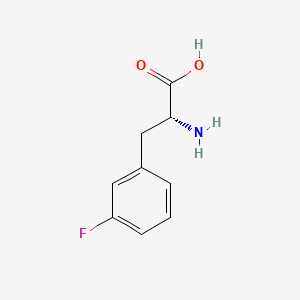

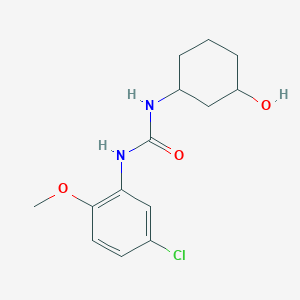

![molecular formula C20H24N4O2 B2550204 6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941972-27-6](/img/structure/B2550204.png)

6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrido[2,3-d]pyrimidine derivative, which is a class of fused pyrimidine compounds. These compounds are of interest due to their potential biological activities and their use in various chemical reactions to create more complex molecules.

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of 6-amino-substituted pyrimidine diones with various reagents. For instance, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents of the amino acid derivatives used in the reaction .

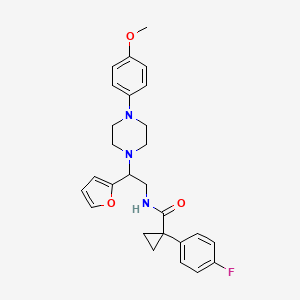

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex. For example, the structure of 6-amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate features two molecules of the pyrimidine dione and a molecule of water forming an asymmetric unit. This compound forms one-dimensional hydrogen-bonded chains that are cross-linked by hydrogen bonds to the second molecule and the water molecule . This indicates that similar compounds, including the one , may also form intricate hydrogen bonding patterns, affecting their physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary significantly based on their substitution patterns. For example, 6-acyl-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-diones can undergo acylation reactions to yield 7-acyl derivatives. Moreover, derivatives with a trichloroacetyl group at the 6-position are sensitive to nucleophiles, which can displace the trichloromethyl group to form 6-carboxylic acid derivatives . These reactions demonstrate the versatility of pyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and acidity (pKa). For instance, the introduction of acyl groups can alter the electronic distribution within the molecule, which can be observed in UV and 1H NMR spectra and can also affect the pKa values of the compounds . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in pharmaceuticals or material science.

Scientific Research Applications

Optical and Nonlinear Optical Properties

Pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their optical, nonlinear optical, and potential drug discovery applications. These compounds exhibit significant third-order NLO properties, suggesting their utility in NLO device fabrications. The study combines experimental and computational methods to assess the linear and nonlinear optical properties, highlighting their potential in optical applications (Mohan et al., 2020).

Antiviral Activities

Pyrimidine derivatives have shown promise in antiviral research, with specific compounds evaluated against hepatitis B virus (HBV), showcasing moderate to high activities. This indicates the potential of pyrimidine derivatives in contributing to the development of new antiviral agents (El‐Sayed et al., 2009).

Catalytic Applications

Research on nano Fe2O3@SiO2–SO3H as a catalyst for the multi-component preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives has been conducted, demonstrating the efficiency of this approach in synthesizing structurally diverse compounds. This study underscores the role of pyrimidine derivatives in catalytic processes, opening new avenues for chemical synthesis (Ghashang et al., 2017).

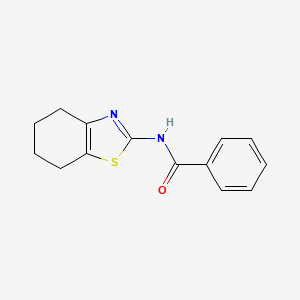

Antimicrobial Activity

New Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have been synthesized and tested for their antimicrobial activities. These compounds exhibit promising antibacterial and antifungal activities, suggesting their potential as antibacterial and antitumor agents. This research highlights the versatility of pyrimidine derivatives in antimicrobial drug development (Alwan et al., 2014).

Safety And Hazards

Like all chemicals, pyrimidine derivatives should be handled with care. Specific safety and hazard information would depend on the particular derivative and should be available from the material safety data sheet (MSDS) provided by the manufacturer5.

Future Directions

Research on pyrimidine derivatives is ongoing, with many potential applications in medicinal chemistry. Future research directions may include the design and development of more potent and efficacious drugs with pyrimidine scaffolds6.

properties

IUPAC Name |

6-ethyl-1,3-dimethyl-5-(4-propan-2-ylanilino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-6-13-11-21-18-16(19(25)24(5)20(26)23(18)4)17(13)22-15-9-7-14(8-10-15)12(2)3/h7-12H,6H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTQGTROGNYNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B2550128.png)

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2550129.png)

![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)

![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)

![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)

![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)

![5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2550142.png)